![molecular formula C15H13N7O3S B3410726 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 898446-99-6](/img/structure/B3410726.png)
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Descripción general
Descripción
The compound contains a 1,2,4-triazole ring and a pyridine ring, both of which are common structures in various bioactive molecules . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity, including significant antibacterial activity . Pyridine analogs can have their biological activities and physical properties improved by introducing various functional groups into the pyridine scaffold .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring and a pyridine ring. The specific orientation of these rings and any attached functional groups would determine the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. The presence of the 1,2,4-triazole and pyridine rings could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure, including the presence and orientation of the 1,2,4-triazole and pyridine rings and any attached functional groups .Mecanismo De Acción
Target of Action
The primary target of 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other cellular processes .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzyme or receptor, thereby inhibiting its activity. This inhibition can lead to a cascade of downstream effects, such as the interruption of signal transduction pathways, ultimately affecting cellular functions like growth and survival .
Biochemical Pathways
The affected biochemical pathways typically include those involved in cell cycle regulation and apoptosis. By inhibiting key enzymes, the compound can disrupt the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, it can promote apoptotic pathways, resulting in programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and therapeutic efficacy. The compound is likely absorbed through the gastrointestinal tract, distributed widely in the body, metabolized primarily in the liver, and excreted via the kidneys. These properties influence its concentration in the bloodstream and its ability to reach target tissues .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target enzymes, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this translates to decreased tumor growth and potentially enhanced sensitivity to other therapeutic agents .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, the compound may be more stable and effective in certain pH ranges or temperatures. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This interaction is crucial as it helps in preventing the formation of toxic aggregates that lead to neurodegeneration. Additionally, the compound interacts with enzymes involved in oxidative stress pathways, thereby potentially reducing cellular damage caused by reactive oxygen species.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been observed to reduce oxidative stress and improve cell viability by enhancing the expression of antioxidant genes . In cancer cells, it may inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to alpha-synuclein, preventing its aggregation and subsequent formation of toxic fibrils . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable, but its degradation products can influence cellular function. Long-term studies have shown that it can maintain its neuroprotective effects over extended periods, reducing oxidative stress and improving cell viability . Its stability and efficacy may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been shown to provide neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects, such as liver toxicity and oxidative stress. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and cellular metabolism . For instance, it may enhance the activity of antioxidant enzymes, reducing the levels of reactive oxygen species and preventing cellular damage. Additionally, the compound may influence metabolic flux, altering the levels of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound is transported by specific transporters and binding proteins that facilitate its uptake and distribution . It accumulates in specific cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism and oxidative stress. The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be localized to the mitochondria, where it influences cellular metabolism and oxidative stress. The subcellular localization of the compound is crucial for its efficacy, as it ensures that it reaches the sites where it can exert its biochemical effects.
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3S/c16-21-14(10-2-1-7-17-8-10)19-20-15(21)26-9-13(23)18-11-3-5-12(6-4-11)22(24)25/h1-8H,9,16H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIYPNOGGIBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



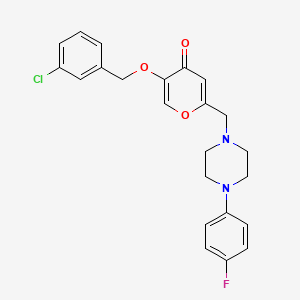
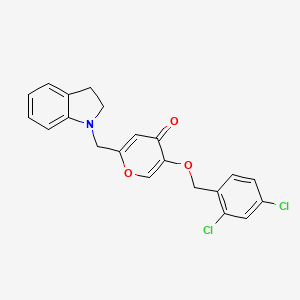
![N1-(2-cyanophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B3410658.png)
![4-fluoro-3-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B3410668.png)
![N-(2-chlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3410683.png)
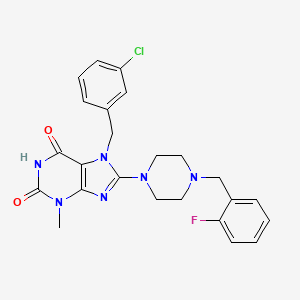
![2,5-dichloro-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3410700.png)
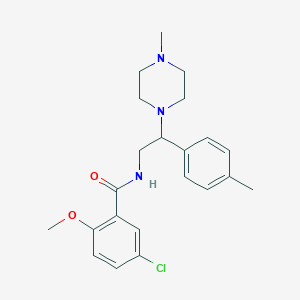
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B3410709.png)
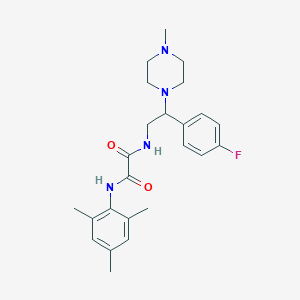

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B3410729.png)
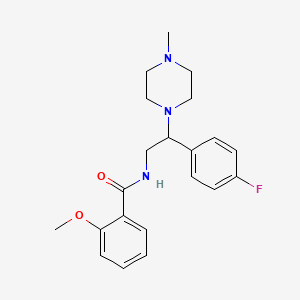
![8-(4-Chlorobenzenesulfonyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410747.png)